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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B1153609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rauvomine B, a unique monoterpenoid

indole alkaloid. It covers the compound's core chemical structure, elucidation, total synthesis,

biological activity, and relevant experimental protocols, offering valuable insights for

professionals in chemical synthesis and drug discovery.

Introduction: An Overview of Rauvomine B
Rauvomine B is a C18 normonoterpenoid indole alkaloid first isolated from the aerial parts of

Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2][3] What sets

Rauvomine B apart is its highly complex and unusual chemical architecture. It features a novel

6/5/6/6/3/5 hexacyclic ring system which includes a substituted cyclopropane ring.[2][4] This

structural uniqueness makes it a significant target for total synthesis and a subject of interest

for its biological properties. Preliminary studies have highlighted its notable anti-inflammatory

activity.

Chemical Structure and Properties
The structure of Rauvomine B was elucidated through extensive spectroscopic analysis,

including 1D and 2D NMR, single-crystal X-ray diffraction, and electronic circular dichroism

(ECD) calculations. It is classified as a sarpagine-type alkaloid but with significant

modifications, including the absence of a C20-methylene group and the presence of a

cyclopropane ring bridging C-16 and C-20.
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Caption: Chemical Structure of Rauvomine B.

Core Chemical Data
All quantitative data related to the fundamental properties of Rauvomine B are summarized

below.

Property Data Reference

Molecular Formula C₁₈H₁₈N₂O

Molecular Weight 278.355 g/mol

Systematic Name

(2S,4S,5S,7S,9S)-7-methyl-

8,18-

diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.

0⁵,⁹.0¹²,¹⁷]octadeca-

1(11),12,14,16-tetraene-5-

carbaldehyde

Other Name
20-Deethylidene-21β-methyl-

16,20-cyclosarpagane-17-one

InChI Key
GYGPQJKYSHDTTR-

ATOTYPCFSA-N

SMILES

C[C@H]1C2[C@@H]3C[C@

@H]4N1--INVALID-LINK--

[C@@]23C=O
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Total Synthesis of (-)-Rauvomine B
The first total synthesis of (-)-Rauvomine B was a significant achievement, proceeding in 11

steps with an overall yield of 2.4% from commercial materials. The synthetic strategy was

centered on a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-

sulfonyltriazole precursor.

Retrosynthetic Analysis
The synthesis plan involved simplifying the complex hexacyclic structure to a more accessible

tetracyclic precursor. The key transformation was the formation of the cyclopropane ring from

an N-sulfonyl triazole intermediate.
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Caption: Retrosynthetic analysis of (-)-Rauvomine B.
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Key Synthetic Steps
The successful synthesis route involved several critical bond-forming reactions:

Palladium-catalyzed stereospecific allylic amination: This step was crucial for setting up the

stereochemistry early in the synthesis.

Cis-selective Pictet-Spengler reaction: This reaction efficiently constructed the core

tetracyclic intermediate.

Ring-closing metathesis: This was used to form one of the key rings in the precursor

molecule.

Strain-promoted intramolecular cyclopropanation: The final and most innovative step

involved the conversion of an N-sulfonyl triazole into an α-imino rhodium carbene, which

then underwent cyclopropanation to form the unique 6/5/6/6/3/5 hexacyclic system of

Rauvomine B.

Biological Activity: Anti-inflammatory Properties
Alkaloids as a class of compounds are known for a wide range of biological activities.

Rauvomine B has been identified as a potent anti-inflammatory agent. Its activity was

evaluated against murine macrophages (RAW 264.7), where it demonstrated significant

inhibition.

Compound IC₅₀ Value (μM) Target Cell Line

Rauvomine B 39.6 RAW 264.7

Celecoxib (Control) 34.3 RAW 264.7

Data sourced from Zeng et al. (2017) and Aquilina et al. (2024).

The inhibitory concentration (IC₅₀) of Rauvomine B is comparable to that of Celecoxib, a well-

known nonsteroidal anti-inflammatory drug (NSAID), highlighting its potential as a lead

compound for developing new anti-inflammatory drugs.
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Experimental Protocols
Detailed experimental procedures are critical for the replication and extension of scientific

findings. The protocols for the key synthetic step and the biological assay are outlined below.

Protocol for Rhodium-Catalyzed Intramolecular
Cyclopropanation
This protocol describes the one-pot, two-step process to convert the tetracyclic alkyne

precursor to N-Boc protected Rauvomine B.

Triazole Formation: To a solution of the alkyne precursor in toluene (PhMe), add copper(I)

thiophene-2-carboxylate (CuTC) and a sulfonyl azide. Stir the reaction at room temperature

until the alkyne is consumed (monitored by TLC).

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the

toluene.

Cyclopropanation: Dissolve the crude triazole intermediate in 1,2-dichloroethane (DCE). Add

Rh₂(OAc)₄ (10 mol%) to the solution.

Heating: Heat the reaction mixture to 80 °C for approximately 5 hours.

Hydrolysis: After cooling, add a solution of K₂CO₃ in methanol (MeOH) directly to the pot to

facilitate in situ imine hydrolysis.

Purification: After the reaction is complete, purify the crude product (N-Boc Rauvomine B)

using column chromatography.

Protocol for Anti-inflammatory Assay (RAW 264.7
Macrophage Inhibition)
This protocol is a general method for assessing the anti-inflammatory effects of compounds on

lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of
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5% CO₂.

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Rauvomine B (or control

compound) for 1 hour.

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to

induce an inflammatory response.

Nitrite Measurement: Measure the production of nitric oxide (NO) by quantifying the

accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value, which is the

concentration of the compound that inhibits 50% of the LPS-induced NO production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1153609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

